PROTAC CRBN ligand-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CRBN ligand-2 is a proteolysis targeting chimera (PROTAC) compound that targets the cereblon (CRBN) E3 ubiquitin ligase. This compound is designed to induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. This compound has shown potential in altering levels of mitochondrial proteins, notably complexes I and IV .
准备方法
The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.
化学反应分析
PROTAC CRBN ligand-2 undergoes various chemical reactions, including:
Covalent binding: The compound can covalently label cereblon in vitro, enhancing degradation efficiencies.
Amidation: Ruthenium-catalyzed C-H amidation is used in the late-stage synthesis of heterobifunctional molecules. Common reagents and conditions include the use of fluorosulfate warheads and dioxazolone reagents. Major products formed from these reactions include the covalently bound cereblon ligands and the degraded target proteins.
科学研究应用
PROTAC CRBN ligand-2 has a wide range of scientific research applications:
Chemistry: Used as a tool for target identification and validation in chemical biology.
Biology: Employed in studying protein degradation pathways and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in cancer therapy by degrading proteins involved in tumorigenesis.
Industry: Utilized in the development of next-generation protein degraders and therapeutic agents.
作用机制
PROTAC CRBN ligand-2 exerts its effects by recruiting the cereblon E3 ubiquitin ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome . The binding of thalidomide derivatives to cereblon induces the recruitment of non-native substrates to the CRL4 cereblon complex, leading to their degradation .
相似化合物的比较
PROTAC CRBN ligand-2 is unique in its ability to covalently bind cereblon, enhancing degradation efficiencies compared to reversible binders . Similar compounds include:
CRBN×venetoclax series PROTACs: Targeting BCL-2 and Mcl-1 proteins.
Fluorosulfate PROTAC FS-ARV-825: Covalently labels cereblon and degrades BRD4.
Homo-PROTAC CM11: Targets von Hippel-Lindau E3 ligase.
This compound stands out due to its covalent binding mechanism, which provides enhanced pharmacodynamics and degradation efficiencies.
属性
分子式 |
C33H30N8O8 |
---|---|
分子量 |
666.6 g/mol |
IUPAC 名称 |
N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid |
InChI |
InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3) |
InChI 键 |
ADKLSWLPJSUEQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。